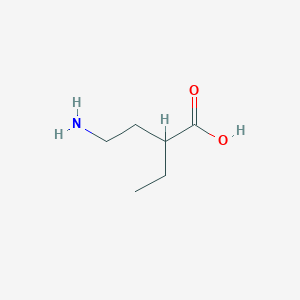![molecular formula C15H17NO3S B13182656 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde is a complex organic compound that features a thiazole ring, a benzaldehyde moiety, and propoxy and methoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the thiazole derivative is reacted with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzoic acid.
Reduction: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group.
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and propoxy groups can influence its solubility, reactivity, and interaction with biological targets.
属性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H17NO3S/c1-3-6-18-14-5-4-12(8-17)15(7-14)19-9-13-10-20-11(2)16-13/h4-5,7-8,10H,3,6,9H2,1-2H3 |
InChI 键 |
MJJGXLPVBAVHMY-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC2=CSC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
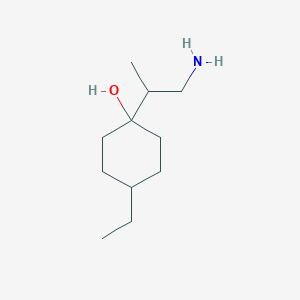

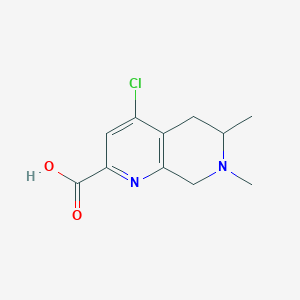
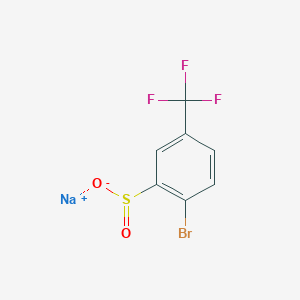

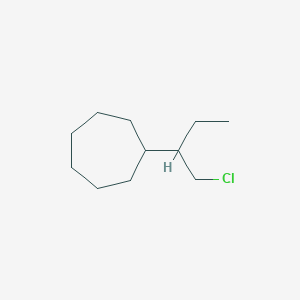


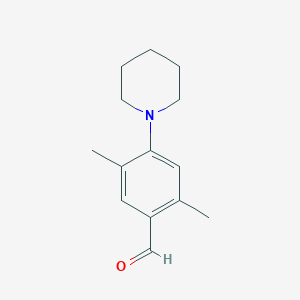
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)

